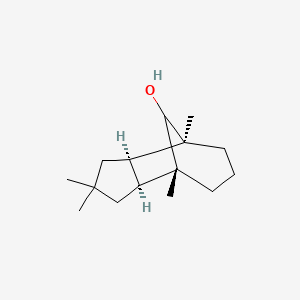
Caryophyllenolexcloveleafoil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Caryophyllene alcohol, also known as humulene alcohol, is a naturally occurring sesquiterpene alcohol. It is a constituent of essential oils found in various aromatic plants such as hops (Humulus lupulus), sage (Salvia officinalis), and ginseng species. This compound is known for its distinctive aroma and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Caryophyllene alcohol can be synthesized through several methods. One common approach involves the hydroxylation of alpha-Caryophyllene using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the acid-catalyzed hydrolysis of alpha-Caryophyllene oxide.
Industrial Production Methods
In industrial settings, Caryophyllenolexcloveleafoil is typically extracted from essential oils of plants like hops and sage. The extraction process involves steam distillation followed by purification using techniques such as fractional distillation and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Caryophyllene alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-Caryophyllene ketone.
Reduction: Reduction of Caryophyllenolexcloveleafoil can yield alpha-Caryophyllene.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products
Oxidation: Alpha-Caryophyllene ketone.
Reduction: Alpha-Caryophyllene.
Substitution: Various alpha-Caryophyllene derivatives.
Applications De Recherche Scientifique
Alpha-Caryophyllene alcohol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other sesquiterpenes and their derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and antimicrobial agent.
Medicine: It is being investigated for its analgesic and anticancer properties.
Industry: Used in the fragrance and flavor industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Caryophyllenolexcloveleafoil involves its interaction with various molecular targets and pathways. It is known to bind to cannabinoid receptors, particularly the CB2 receptor, which plays a role in modulating inflammation and pain. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Alpha-Caryophyllene alcohol is similar to other sesquiterpene alcohols such as beta-Caryophyllene alcohol and caryophyllene oxide. it is unique in its specific binding affinity to cannabinoid receptors and its distinct aromatic profile. Other similar compounds include:
Beta-Caryophyllene alcohol: Another sesquiterpene alcohol with similar properties but different receptor binding affinities.
Caryophyllene oxide: An oxidized form of caryophyllene with different chemical reactivity and biological activities.
Alpha-Caryophyllene alcohol stands out due to its specific therapeutic potential and unique chemical structure, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4586-22-5 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
1,4,4,7-tetramethyltricyclo[5.3.1.02,6]undecan-11-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)8-10-11(9-13)15(4)7-5-6-14(10,3)12(15)16/h10-12,16H,5-9H2,1-4H3 |
Clé InChI |
MJYUBUQHKCAJQR-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
SMILES isomérique |
C[C@@]12CCC[C@@](C1O)([C@@H]3[C@H]2CC(C3)(C)C)C |
SMILES canonique |
CC1(CC2C(C1)C3(CCCC2(C3O)C)C)C |
Apparence |
Solid powder |
melting_point |
Mp 118.5-119.5 ° 118.5-119.5°C |
Key on ui other cas no. |
28296-94-8 4586-22-5 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
alpha-Caryophyllene alcohol; 11-Apollanol; Caryophyllene alcohol. Caryophyllenol; Caryophyllenol ex clove leaf oil. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















